ZEN-3694 is classified as a small molecule drug, belonging to the class of BET inhibitors. It has been developed through extensive medicinal chemistry efforts aimed at optimizing its potency and selectivity for BET proteins. The compound has undergone various phases of clinical trials, including Phase 1b/2a studies that assess its efficacy in combination with other therapies such as enzalutamide for treating metastatic castration-resistant prostate cancer (mCRPC) .
The synthesis of ZEN-3694 involves several key steps that typically include the formation of a core structure followed by functionalization to enhance its activity and selectivity. While specific synthetic pathways are proprietary, general methodologies for synthesizing BET inhibitors like ZEN-3694 often involve:
Each step requires careful optimization to balance yield, purity, and biological activity.
The molecular structure of ZEN-3694 can be represented by its chemical formula, which includes several key functional groups that facilitate its interaction with BET proteins. The compound's structure is characterized by:
Data from X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into the three-dimensional conformation of ZEN-3694 when bound to its target .
ZEN-3694 primarily engages in non-covalent interactions with its target proteins through:
These interactions lead to a decrease in the expression of target oncogenes, which is critical for its anti-cancer effects .
The mechanism of action for ZEN-3694 involves:
Clinical studies have demonstrated that treatment with ZEN-3694 results in significant reductions in levels of MYC and other target genes in patient-derived samples .
ZEN-3694 exhibits several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for clinical use .
ZEN-3694 is primarily investigated for its applications in cancer therapy, particularly:
The continued exploration of ZEN-3694's therapeutic potential highlights its significance in developing novel cancer treatment strategies .
ZEN-3694 (1-benzyl-6-(3,5-dimethylisoxazol-4-yl)-N-methyl-1H-imidazo[4,5-b]pyridin-2-amine) is a small-molecule inhibitor with a molecular weight of 333.40 g/mol and the empirical formula C₁₉H₁₉N₅O [5]. Its core structure comprises an imidazopyridine scaffold linked to a 3,5-dimethylisoxazole moiety, enabling high-affinity interactions with the acetyl-lysine (KAc) binding pockets of bromodomains. The compound exhibits nanomolar affinity for tandem bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT), with approximately 10-fold selectivity over CREB-binding protein (CBP) and 100-fold over p300 bromodomains [4] [8].
The binding mechanism involves critical hydrogen bonding between the imidazopyridine nitrogen atoms and conserved asparagine residues (e.g., Asn140 in BRD4) within the KAc recognition site. Hydrophobic interactions, particularly with the "WPF shelf" (Trp81, Pro82, Phe83 in BRD4), further stabilize binding [2] [7]. ZEN-3694’s metabolite, ZEN-3791 (demethylated form), retains similar BET-binding activity, contributing to its sustained pharmacological effects [4].
Table 1: Binding Affinity Profile of ZEN-3694
BET Protein | Bromodomain | Kd (nM) | Selectivity vs. Non-BET Bromodomains |
---|---|---|---|
BRD4 | BD1 | 48 ± 5 | >100-fold vs. CBP/p300 |
BRD4 | BD2 | 52 ± 6 | >100-fold vs. CBP/p300 |
BRDT | BD1/BD2 | 60 ± 8 | Not determined |
BRD2/BRD3 | BD1/BD2 | 55–65 | >50-fold vs. BAZ2B/ATAD2 |
Unlike first-generation BET inhibitors (e.g., JQ1, I-BET762), which primarily target BD1 domains, ZEN-3694 functions as a balanced pan-BET inhibitor with equipotent activity against both BD1 and BD2 domains of all BET family members [1] [3]. This dual targeting disrupts a broader spectrum of BET-dependent transcriptional complexes. Key mechanistic advantages include:
Table 2: Comparative Selectivity of BET Inhibitors
Compound | BD1/BD2 Bias | Metabolic Stability (t1/2) | Key Off-Targets |
---|---|---|---|
ZEN-3694 | Balanced (1:1) | 6–8 hours (human) | Minimal (<10 non-BET hits) |
JQ1 | BD1-preferring | 1–2 hours (mouse) | None reported |
I-BET762 (GSK525762) | BD1-preferring | 4 hours (human) | CBP, p300 |
OTX015 | BD1-preferring | 3 hours (human) | GABA receptors |
ZEN-3694 exerts epigenetic silencing by displacing BET proteins from super-enhancers—large clusters of regulatory elements driving oncogene expression. This disrupts the recruitment of Mediator complexes and Positive Transcription Elongation Factor b (P-TEFb), halting RNA polymerase II (Pol II) phosphorylation and productive elongation [1] [7] [10]. Key transcriptional consequences include:
Table 3: Transcriptional Modulation of Oncogenes by ZEN-3694
Oncogene | Cancer Type | mRNA Reduction | Functional Outcome |
---|---|---|---|
MYC | mCRPC, TNBC | 4–6-fold | Cell cycle arrest (G1 phase) |
AR (full-length) | mCRPC | 3.5-fold | Resensitization to enzalutamide |
SGK1 (GR target) | mCRPC | 3-fold | Reversal of anti-androgen resistance |
BCL2 | AML, TNBC | 2.8-fold | Apoptosis induction |
In castration-resistant prostate cancer (CRPC), ZEN-3694 counters transcriptional bypass resistance via two mechanisms:
The compound’s ability to concurrently target AR variants and GR pathways establishes a dual-resistance barrier, making it synergistic with enzalutamide in ASI-resistant models (rPFS: 9.0 months vs. 4.3 months in high-AR-activity tumors) [1] [9].
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2